4-Acetyl-3-hydroxybenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

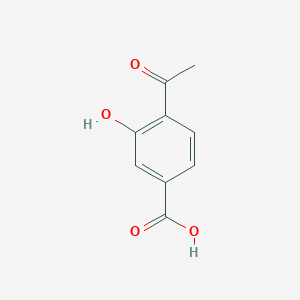

4-Acetyl-3-hydroxybenzoic acid is an aromatic carboxylic acid with the molecular formula C9H8O4 It is a derivative of hydroxybenzoic acid, characterized by the presence of an acetyl group at the fourth position and a hydroxyl group at the third position on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-3-hydroxybenzoic acid typically involves the acetylation of 3-hydroxybenzoic acid. This can be achieved through the reaction of 3-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the fourth position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

化学反应分析

Types of Reactions: 4-Acetyl-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Formation of 4-acetyl-3-ketobenzoic acid or 4-acetyl-3-carboxybenzoic acid.

Reduction: Formation of 4-(1-hydroxyethyl)-3-hydroxybenzoic acid.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学研究应用

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

Recent studies have highlighted the analgesic and anti-inflammatory effects of derivatives related to 4-acetyl-3-hydroxybenzoic acid. For instance, 5-acetamido-2-hydroxybenzoic acid derivatives exhibit significant bioactivity by binding effectively to the COX-2 receptor, indicating potential for pain relief and inflammation reduction in clinical settings .

Hydroxyl Radical Generation Studies

This compound has also been utilized as a trapping agent for hydroxyl radicals in cerebral ischemia research. In a study involving rats, the compound was administered through microdialysis probes, allowing for precise measurement of hydroxyl radical production during ischemic events. The formation of 3,4-dihydroxybenzoic acid was used as a marker for hydroxyl radical generation, demonstrating its utility in neurochemical studies .

Agricultural Applications

Pest Resistance and Crop Protection

The compound's derivatives have been investigated for their antifungal properties against phytopathogenic fungi. A recent study evaluated several hydrazide–hydrazone derivatives based on 4-hydroxybenzoic acid, revealing that many exhibited potent antifungal activity against common agricultural pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The effectiveness of these compounds suggests their potential use as environmentally friendly fungicides in crop protection strategies .

Table 1: Antifungal Efficacy of 4-Hydroxybenzoic Acid Derivatives

| Compound Name | Target Fungus | Inhibition Percentage (%) |

|---|---|---|

| Tert-butyl-salicylic aldehyde derivative | Botrytis cinerea | 82.1 |

| Tert-butyl-salicylic aldehyde derivative | Sclerotinia sclerotiorum | Nearly 100 |

| Salicylic aldehyde derivative | C. unicolor | 85.9 |

Material Science

Polymer Synthesis

This compound is also noted for its role as an intermediate in the synthesis of high-performance polymers such as polybenzoxazole. The stability conferred by the acetyl group makes it a valuable precursor in developing materials with enhanced heat resistance and mechanical properties .

Case Studies

Case Study: Neurochemical Research Using Hydroxyl Radical Trapping

In a controlled experiment, researchers administered this compound to rats during induced cerebral ischemia. The results indicated that the compound could effectively trap hydroxyl radicals, leading to the formation of detectable levels of 3,4-dihydroxybenzoic acid in brain tissue samples analyzed via high-performance liquid chromatography (HPLC). This method demonstrated the compound's utility in studying oxidative stress-related neurological conditions .

Case Study: Agricultural Application Against Fungal Pathogens

A field trial was conducted using hydrazide–hydrazone derivatives of 4-hydroxybenzoic acid on oilseed crops affected by fungal infections. The application of these compounds significantly reduced fungal colonization and improved crop yield compared to untreated controls. This study supports the potential for integrating these compounds into sustainable agricultural practices .

作用机制

The mechanism of action of 4-acetyl-3-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the acetyl group can undergo metabolic transformations. These interactions and transformations contribute to the compound’s biological activities, such as antioxidant and anti-inflammatory effects.

相似化合物的比较

4-Acetyl-3-hydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:

Salicylic Acid: Known for its use in acne treatment and as a precursor for aspirin.

p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.

Protocatechuic Acid: Studied for its antioxidant and anti-inflammatory properties.

Uniqueness: this compound is unique due to the presence of both an acetyl and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other hydroxybenzoic acids.

By understanding the properties, synthesis, reactions, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

生物活性

4-Acetyl-3-hydroxybenzoic acid (4-AcHBA) is a derivative of hydroxybenzoic acid, which has garnered attention due to its diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of 4-AcHBA, supported by relevant research findings and data.

Chemical Structure and Properties

4-AcHBA is characterized by the following chemical structure:

- Chemical Formula : C9H10O4

- Molecular Weight : 182.17 g/mol

Antimicrobial Properties

Research has indicated that 4-AcHBA exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in combating infections .

Antioxidant Activity

4-AcHBA has been shown to possess antioxidant properties, which can help in mitigating oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its protective effects .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in different biological models. This suggests potential applications in treating inflammatory diseases .

Hypoglycemic Effects

In animal studies, 4-AcHBA has exhibited hypoglycemic effects, potentially acting through insulin-like mechanisms. It was observed to lower plasma glucose levels in diabetic rats, indicating its role in glucose metabolism .

Neuroprotective Effects

Emerging evidence suggests that 4-AcHBA may have neuroprotective effects. It has been implicated in enhancing cognitive functions and protecting against oxidative damage in neuronal cells .

The biological activities of 4-AcHBA can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.

- Gene Expression Modulation : 4-AcHBA might influence the expression of genes related to metabolism and inflammation.

Case Study 1: Antimicrobial Activity

A study conducted on various bacterial strains showed that 4-AcHBA inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The Minimum Inhibitory Concentration (MIC) values were determined for different strains, confirming its broad-spectrum efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Case Study 2: Neuroprotective Effects

In a neuroprotective study involving aged rats, administration of 4-AcHBA resulted in improved cognitive performance on memory tasks compared to control groups. Biochemical assays indicated reduced levels of lipid peroxidation and increased antioxidant enzyme activity.

属性

IUPAC Name |

4-acetyl-3-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5(10)7-3-2-6(9(12)13)4-8(7)11/h2-4,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTAASUBWXZBNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。